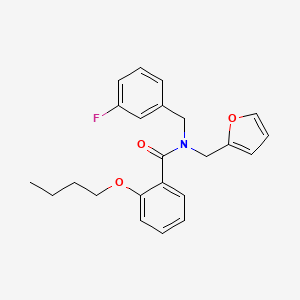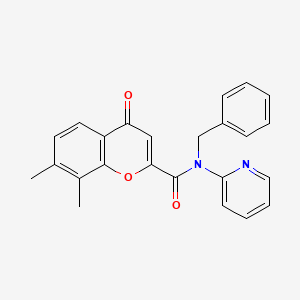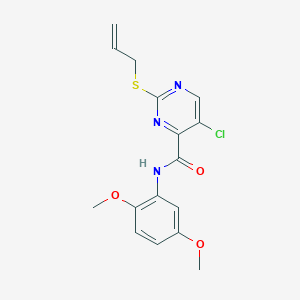![molecular formula C21H23N3O4 B11390950 4-tert-butyl-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11390950.png)
4-tert-butyl-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a chemical compound with the molecular formula C₁₉H₂₃NO. It is a white to pale yellow solid that remains stable at room temperature but may decompose at higher temperatures .
Preparation Methods
Synthetic Routes: The synthetic route to prepare this compound involves the reaction of tert-butyl isocyanate with 3,4-dimethoxybenzoyl chloride, followed by cyclization with hydrazine hydrate to form the 1,2,5-oxadiazole ring. The final step is the amidation of the resulting intermediate with 3,4-dimethoxyaniline .
Industrial Production: While specific industrial production methods are not widely documented, researchers and pharmaceutical companies may synthesize this compound for research purposes.
Chemical Reactions Analysis
Reactions: 4-tert-butyl-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various reactions, including:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the aromatic ring can be replaced.
Oxidation: Common oxidants include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Reagents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, reduction may yield an amine derivative, while oxidation could lead to an oxadiazole oxide.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for designing new molecules.
Biology: Investigating biological activity or as a probe in drug discovery.
Medicine: Potential therapeutic applications.
Industry: In the development of materials or specialty chemicals.
Mechanism of Action
The precise mechanism by which 4-tert-butyl-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Properties
Molecular Formula |
C21H23N3O4 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
4-tert-butyl-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C21H23N3O4/c1-21(2,3)15-9-6-13(7-10-15)20(25)22-19-18(23-28-24-19)14-8-11-16(26-4)17(12-14)27-5/h6-12H,1-5H3,(H,22,24,25) |
InChI Key |
PKESKTFQLKUIFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11390867.png)
![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11390868.png)

![5-chloro-N-(2,5-dimethoxyphenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11390895.png)

![3,5-dimethyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11390901.png)
![6-butyl-3-(furan-2-ylmethyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11390904.png)
![N-[2-(2-fluorophenyl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide](/img/structure/B11390911.png)
![3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-methoxyethyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11390912.png)

![3-tert-butyl-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11390915.png)

![1-(3-chlorophenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11390926.png)
![5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11390931.png)
